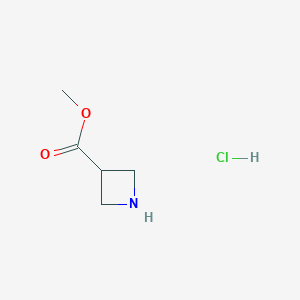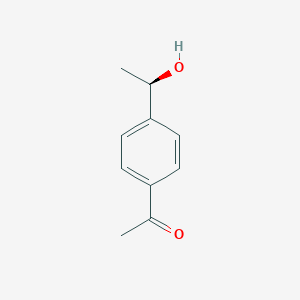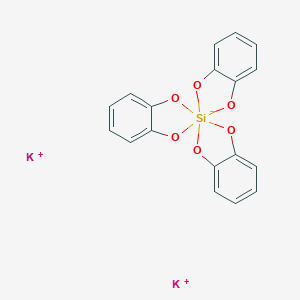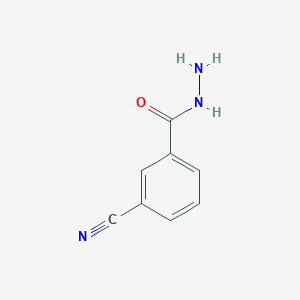
Methyl-Azetidin-3-carboxylat-Hydrochlorid
Übersicht
Beschreibung
Methyl azetidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl azetidine-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl azetidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl azetidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Methyl-Azetidin-3-carboxylat-Hydrochlorid spielt aufgrund seiner Stabilität und Reaktivität eine entscheidende Rolle in der medizinischen Chemie. Es wird als Baustein für die Synthese verschiedener bioaktiver Moleküle verwendet, darunter Antihypertensiva wie Azelnidipin, Kinaseinhibitoren wie Cobimetinib und Antikoagulanzien wie Ximelagatran . Seine einzigartige viergliedrige Ringstruktur, die mit einem polaren Stickstoffatom eingebettet ist, macht es zu einem privilegierten Motiv im Wirkstoffdesign .
Polymerisation
Im Bereich der Polymerisation dient diese Verbindung als Monomer, das polymerisiert oder copolymerisiert werden kann, um neuartige polymere Materialien zu erzeugen. Seine Reaktivität ermöglicht die Bildung von Polymeren mit einzigartigen Eigenschaften, die für spezifische Anwendungen zugeschnitten werden können .
Arzneimittelforschung
This compound wird als nicht-spaltbarer Linker bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet. Es ist auch ein auf Alkylketten basierender PROTAC-Linker, der bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) eine wichtige Rolle spielt, einer neuen Klasse von Arzneimitteln .
Organische Synthese
Die Verbindung ist ein wertvoller Katalysator in organischen Synthesereaktionen, wie z. B. Veresterungs- und Veretherungsreaktionen. Seine Ringspannung und Stabilität erleichtern die Bindungsfunktionalisierung und machen es zu einem Schlüsselreagenz bei der Synthese komplexer organischer Moleküle .
Chirale Vorlagen
Aufgrund seiner chiralen Natur wird this compound als chirale Vorlage in der asymmetrischen Synthese verwendet. Es hilft bei der Erzeugung enantiomerenreiner Verbindungen, die bei der Entwicklung von Arzneimitteln mit spezifischer Stereochemie wichtig sind .
Bioaktive Moleküle
Diese Verbindung ist ein Vorläufer bei der Synthese bioaktiver Moleküle. Seine Einarbeitung in Molekülstrukturen kann die biologische Aktivität und Spezifität der resultierenden Verbindungen verbessern, was es bei der Entdeckung neuer Therapeutika wertvoll macht .
Antikörper-Wirkstoff-Konjugate (ADCs)
Als ADC-Linker wird this compound verwendet, um zytotoxische Medikamente an Antikörper zu binden, die selektiv Krebszellen anvisieren. Diese Anwendung ist entscheidend für die Entwicklung zielgerichteter Krebstherapien
Eigenschaften
IUPAC Name |
methyl azetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCWTLBPYROHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610756 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100202-39-9 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl azetidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)






![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)





